molecular formula C15H13NO4 B1359401 Methyl 4-(2-methoxynicotinoyl)benzoate CAS No. 898785-85-8

Methyl 4-(2-methoxynicotinoyl)benzoate

Cat. No. B1359401
CAS RN: 898785-85-8
M. Wt: 271.27 g/mol
InChI Key: NWYCGZTZJFOCKU-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxynicotinoyl)benzoate, also known as MMNB, is a chemical compound that belongs to the class of nicotinamides. It is a white solid with a molecular weight of 271.27 . The IUPAC name is methyl 4-[(2-methoxy-3-pyridinyl)carbonyl]benzoate .


Molecular Structure Analysis

The molecular formula of Methyl 4-(2-methoxynicotinoyl)benzoate is C15H13NO4 . The InChI code is 1S/C15H13NO4/c1-19-14-12(4-3-9-16-14)13(17)10-5-7-11(8-6-10)15(18)20-2/h3-9H,1-2H3 .

Scientific Research Applications

Pharmaceutical Research

Methyl 4-(2-methoxynicotinoyl)benzoate: is explored in pharmaceutical research for its potential as an intermediate in the synthesis of various drugs. Its molecular structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the realm of cardiotonic drugs .

Chemical Synthesis

This compound serves as a key intermediate in complex chemical syntheses. Its reactive sites make it a valuable precursor in the formation of more complex molecules, which can be used in a wide range of chemical reactions and processes .

Agricultural Chemistry

Methyl 4-(2-methoxynicotinoyl)benzoate: may have applications in agricultural chemistry, particularly in the synthesis of environmentally safe pesticides. Its structural similarity to known botanical insecticides suggests potential use in developing new formulations that are effective against pests while being safe for crops and the environment .

properties

IUPAC Name

methyl 4-(2-methoxypyridine-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-19-14-12(4-3-9-16-14)13(17)10-5-7-11(8-6-10)15(18)20-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYCGZTZJFOCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642157
Record name Methyl 4-(2-methoxypyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-methoxynicotinoyl)benzoate

CAS RN

898785-85-8
Record name Methyl 4-[(2-methoxy-3-pyridinyl)carbonyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(2-methoxypyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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